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Cat. No.: B15600697 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The 4A3-SCC-10 lipid is a biodegradable, ionizable lipid designed for potent in vivo messenger

RNA (mRNA) delivery. Its unique structure, featuring a disulfide bond-bridged ester linker,

confers a glutathione (GSH)-responsive, cone-shaped architecture. This design facilitates

superior endosomal escape and rapid intracellular release of mRNA cargo. Lipid nanoparticles

(LNPs) formulated with 4A3-SCC-10 have demonstrated significantly enhanced mRNA delivery

to the liver, outperforming conventional ionizable lipids such as DLin-MC3-DMA.[1][2][3] These

characteristics make 4A3-SCC-10 a promising vehicle for the development of next-generation

mRNA-based therapeutics and vaccines.

Principle of Action
The efficacy of 4A3-SCC-10 hinges on its redox-responsive design. The disulfide bonds within

the lipid structure are stable in the extracellular environment but are rapidly cleaved in the

reducing intracellular environment, which has a high concentration of glutathione (GSH). This

cleavage alters the lipid's structure, promoting the destabilization of the endosomal membrane

and facilitating the release of the encapsulated mRNA into the cytoplasm. This targeted release

mechanism enhances the efficiency of mRNA translation while the biodegradability of the lipid

minimizes potential long-term toxicity.
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Quantitative Data Summary
The following tables summarize the key physicochemical properties and in vivo efficacy of 4A3-
SCC-10 formulated LNPs as reported in preclinical studies.

Table 1: Physicochemical Characterization of 4A3-SCC-10 LNPs

Parameter Value

Ionizable Lipid 4A3-SCC-10

Helper Lipids DSPC, Cholesterol

PEG-Lipid DMG-PEG2000

Molar Ratio (4A3-SCC-

10:DSPC:Cholesterol:DMG-PEG2000)
50:10:38.5:1.5

Mean Hydrodynamic Diameter (nm) ~80-100 nm

Polydispersity Index (PDI) < 0.2

Zeta Potential (mV) Near-neutral at physiological pH

mRNA Encapsulation Efficiency (%) > 90%

Table 2: In Vivo mRNA Delivery Efficacy

LNP Formulation Target Organ
Relative Luciferase
Expression vs.
DLin-MC3-DMA

Reference

4A3-SCC-10 LNP Liver 87-fold increase [1][2]

Experimental Protocols
Protocol 1: Formulation of 4A3-SCC-10 Lipid
Nanoparticles
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This protocol details the formulation of 4A3-SCC-10 LNPs encapsulating mRNA using a

microfluidic mixing method.

Materials:

4A3-SCC-10 (in ethanol)

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

Cholesterol (in ethanol)

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) (in ethanol)

mRNA (e.g., encoding Luciferase)

Citrate buffer (50 mM, pH 4.0)

Phosphate-buffered saline (PBS), pH 7.4

Ethanol, molecular biology grade

Microfluidic mixing device (e.g., NanoAssemblr)

Dialysis cassettes (e.g., 10 kDa MWCO)

Sterile, RNase-free consumables

Procedure:

Preparation of Lipid Stock Solutions:

Prepare individual stock solutions of 4A3-SCC-10, DSPC, cholesterol, and DMG-

PEG2000 in 100% ethanol at appropriate concentrations.

Preparation of the Lipid Mixture (Organic Phase):

In a sterile, RNase-free tube, combine the lipid stock solutions to achieve a final molar

ratio of 50:10:38.5:1.5 (4A3-SCC-10:DSPC:Cholesterol:DMG-PEG2000).
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Ensure the lipids are fully dissolved and the solution is clear.

Preparation of the mRNA Solution (Aqueous Phase):

Thaw the mRNA stock solution on ice.

Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration. The final

total lipid to mRNA weight ratio should be approximately 20:1 to 40:1.

Microfluidic Mixing:

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into

separate syringes.

Set the flow rate ratio to 3:1 (aqueous:organic).

Set the total flow rate to a range of 10-12 mL/min.

Initiate the mixing process to generate the LNP formulation.

Purification:

The resulting LNP solution will be in an ethanol/aqueous buffer mixture.

Immediately dialyze the LNP solution against sterile PBS (pH 7.4) using a 10 kDa MWCO

dialysis cassette for at least 6 hours at 4°C, with at least two buffer changes. This step

removes the ethanol and exchanges the buffer to a physiological pH.

Sterilization and Storage:

Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

Store the LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term

storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Characterization of 4A3-SCC-10 LNPs
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1. Size and Polydispersity Index (PDI) Measurement:

Use Dynamic Light Scattering (DLS) to determine the Z-average diameter and PDI.

Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration.

Perform the measurement according to the instrument's protocol.

2. Zeta Potential Measurement:

Use Laser Doppler Velocimetry to measure the zeta potential.

Dilute the LNP sample in an appropriate low-ionic-strength buffer.

Measure the electrophoretic mobility to determine the surface charge.

3. mRNA Encapsulation Efficiency:

Use a fluorescent dye-based assay (e.g., RiboGreen assay).

Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g.,

2% Triton X-100).

The encapsulation efficiency is calculated as: (Total RNA - Free RNA) / Total RNA * 100%.

Protocol 3: In Vivo Administration of 4A3-SCC-10 LNPs
in Mice
Materials:

4A3-SCC-10 LNPs encapsulating reporter mRNA (e.g., Luciferase)

Sterile PBS (pH 7.4)

Mice (e.g., BALB/c or C57BL/6)

Insulin syringes

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15600697?utm_src=pdf-body
https://www.benchchem.com/product/b15600697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dose Preparation:

Thaw the LNP formulation on ice.

Dilute the LNPs with sterile PBS to the desired final concentration for injection. A typical

dose for systemic administration is 0.5 - 1.0 mg of mRNA per kg of body weight.

Administration:

Administer the LNP solution to the mice via intravenous (tail vein) injection. The injection

volume should be appropriate for the mouse weight (e.g., 100-200 µL).

Analysis of Protein Expression:

At a predetermined time point post-injection (e.g., 6, 24, or 48 hours), assess the

expression of the reporter protein.

For luciferase, this can be done using an in vivo imaging system (IVIS) following the

administration of a luciferin substrate.

Alternatively, organs can be harvested, homogenized, and assayed for luciferase activity

using a luminometer.

Visualizations

Phase Preparation

LNP Formulation Purification & Finalization

Lipid Stocks
(4A3-SCC-10, DSPC,

Cholesterol, DMG-PEG)
in Ethanol

Lipid Mixture
(Organic Phase)

mRNA in
Citrate Buffer (pH 4.0)

mRNA Solution
(Aqueous Phase)

Microfluidic Mixing
(3:1 Aqueous:Organic)

Organic
Phase

Aqueous
Phase

Dialysis vs. PBS (pH 7.4)Self-Assembly Sterile Filtration (0.22 µm) Final LNP Formulation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for 4A3-SCC-10 LNP-mRNA formulation.
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Caption: Cellular delivery pathway of 4A3-SCC-10 LNPs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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